C6 NBD L-threo-dihydroceramide
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Overview
Description
C6 NBD L-threo-dihydroceramide: is a sphingolipid that has been tagged with a fluorescent group called C6 nitrobenzoxadiazole. This compound is an isomer of dihydroceramide and is used primarily for detecting ceramide in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C6 NBD L-threo-dihydroceramide involves the conjugation of C6 nitrobenzoxadiazole to L-threo-dihydroceramide. The reaction typically requires the use of organic solvents such as chloroform, ethanol, or methanol to dissolve the reactants.
Industrial Production Methods: Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions: C6 NBD L-threo-dihydroceramide can undergo various chemical reactions, including:
Oxidation: The nitrobenzoxadiazole group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrobenzoxadiazole group can be substituted with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nitrobenzoxadiazole group, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, C6 NBD L-threo-dihydroceramide is used as a fluorescent probe to study the properties and behavior of ceramides .
Biology: In biological research, this compound is used to study sphingolipid transport and metabolism mechanisms. It is also used as a selective stain for the Golgi apparatus in live and fixed cells .
Medicine: In medical research, this compound is used to investigate the role of ceramides in various cellular processes and diseases .
Industry: In the industry, this compound is used in the development of fluorescent dyes and probes for various applications .
Mechanism of Action
C6 NBD L-threo-dihydroceramide exerts its effects by integrating into cellular membranes and interacting with ceramide pathways. The fluorescent C6 nitrobenzoxadiazole group allows researchers to track the movement and metabolism of ceramides within cells. The compound is rapidly transferred between liposomes and labels the Golgi apparatus, where it is metabolized to C6 NBD sphingomyelin .
Comparison with Similar Compounds
- C6 NBD D-erythro-dihydroceramide
- C6 NBD sphingomyelin
- C6 NBD ceramide
Uniqueness: C6 NBD L-threo-dihydroceramide is unique due to its specific isomeric form and the presence of the fluorescent C6 nitrobenzoxadiazole group. This makes it particularly useful for studying ceramide metabolism and transport in biological systems .
Properties
Molecular Formula |
C30H51N5O6 |
---|---|
Molecular Weight |
577.8 g/mol |
IUPAC Name |
N-[(2R,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
InChI |
InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27-/m1/s1 |
InChI Key |
GEZLBJRDZRUTOE-XNMGPUDCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origin of Product |
United States |
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